molecular formula C17H17N3O4S B7719331 N-(2,5-dimethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide

N-(2,5-dimethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B7719331
M. Wt: 359.4 g/mol
InChI Key: FSVDOQHGBYQYMO-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Thiophene Ring: The thiophene moiety can be introduced through various coupling reactions, such as Suzuki or Stille coupling.

    Formation of the Amide Bond: The final step involves the reaction of the oxadiazole-thiophene intermediate with 2,5-dimethoxyphenylamine under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might introduce hydroxyl or carbonyl groups, while substitution could lead to halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide: can be compared with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which can impart distinct electronic and steric properties, potentially leading to unique biological activities.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-11-5-6-13(23-2)12(10-11)18-15(21)7-8-16-19-17(20-24-16)14-4-3-9-25-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVDOQHGBYQYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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